Gly-gly-cys - 95416-30-1

Gly-gly-cys

Catalog Number: EVT-372438
CAS Number: 95416-30-1
Molecular Formula: C7H13N3O4S
Molecular Weight: 235.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gly-gly-cys (Gly-Gly-Cys) is a tripeptide composed of three amino acids: glycine, glycine, and cysteine. It is often employed as a building block in peptide synthesis due to the reactivity of its cysteine thiol group. This tripeptide sequence is found naturally in larger peptides and proteins where it may play a structural or functional role. For example, it is present within the amino acid sequence of the enzyme monoamine oxidase, specifically near the flavin adenine dinucleotide (FAD) binding site. [] This sequence has also been found within other peptides of interest, including a paralytic peptide from the insect Manduca sexta. []

Pro-Pro-hGHRH(1-44)-Gly-Gly-Cys

  • Compound Description: This compound is a synthetic analog of the naturally occurring human growth hormone-releasing hormone (hGHRH). It is comprised of the 44 amino acid sequence of hGHRH with the addition of a Pro-Pro dipeptide at the N-terminus and a Gly-Gly-Cys tripeptide at the C-terminus []. The research demonstrated this particular analog had a greater potency for stimulating growth hormone release compared to other hGHRH analogs [, ].
  • Relevance: The compound Pro-Pro-hGHRH(1-44)-Gly-Gly-Cys is structurally related to Gly-Gly-Cys because it incorporates this tripeptide at its C-terminus. The research suggests modifications at the C-terminus of GHRH can modulate its biological activity, particularly in stimulating GH release [, ].

99mTc-EDDA/HYNIC-Gly-Gly-Cys-(α,γ)-Folate

  • Compound Description: This radiopharmaceutical utilizes a Gly-Gly-Cys peptide sequence for enhanced renal clearance [, ]. The folate component is known to target folate receptors (FR), which are often overexpressed in carcinomas [, ]. The 99mTc radiolabel allows for the use of this compound as an imaging agent. Researchers demonstrated the compound's high affinity for FRs in vitro and adequate tumor uptake in vivo [, ].
  • Relevance: This radiopharmaceutical is directly relevant to Gly-Gly-Cys because it incorporates this specific tripeptide sequence. Its inclusion in the structure of 99mTc-EDDA/HYNIC-Gly-Gly-Cys-(α,γ)-Folate was aimed at improving renal clearance [, ], highlighting a potential therapeutic benefit of the Gly-Gly-Cys sequence for enhancing the pharmacokinetic properties of pharmaceuticals.

Pro-hGHRH(1-44)-Gly-Gly-Cys

  • Relevance: This analog has a direct structural relationship to Gly-Gly-Cys by incorporating the tripeptide at its C-terminus. The studies on Pro-hGHRH(1-44)-Gly-Gly-Cys suggest that modifying the N-terminus with proline residues and the C-terminus with Gly-Gly-Cys can impact the peptide's activity and species specificity for stimulating GH release []. This finding underscores the potential importance of Gly-Gly-Cys in influencing the biological activity of peptides.

N-formyl-Tyr-Nle-Phe-Leu-Nle-Gly-Gly-Gly-Cys

  • Compound Description: This peptide is an agonist of the formyl peptide receptor 1 (FPR1). FPR1 is found on neutrophils and is involved in chemotaxis and the inflammatory response. This particular peptide is an effective chemoattractant, meaning it can stimulate the directed migration of neutrophils []. This peptide was immobilized onto a gold surface, and researchers observed significant neutrophil recruitment and activation [].

N-formyl-Met-Leu-Phe-Gly-Gly-Gly-Cys

  • Compound Description: This peptide also acts as an agonist for FPR1 and is structurally very similar to N-formyl-Tyr-Nle-Phe-Leu-Nle-Gly-Gly-Gly-Cys. It functions as a potent chemoattractant for neutrophils and has applications in studying chemotaxis and cellular responses to inflammation. This compound effectively induced cell spreading and intracellular calcium transients in neutrophils [].
  • Relevance: This compound shares the same Gly-Gly-Gly-Cys sequence at the C-terminus as N-formyl-Tyr-Nle-Phe-Leu-Nle-Gly-Gly-Gly-Cys, indicating its importance in FPR1 binding and potential use in targeted drug delivery or surface modification strategies. Both compounds highlight the utility of incorporating Gly-Gly-Cys for anchoring bioactive molecules to surfaces while preserving their biological activity [].

hGRF (1-29)-Gly-Gly-Cys-NH2

  • Compound Description: This peptide is a synthetic analog of human growth hormone-releasing factor (hGRF). It includes a Gly-Gly-Cys tripeptide spacer at the C-terminus. This spacer allows for the attachment of polyethylene glycol (PEG) without interfering with the peptide's intrinsic biological activity []. Researchers found that pegylation at the C-terminal Gly-Gly-Cys spacer of this hGRF analog enhanced its duration of action in vivo [].
  • Relevance: This hGRF analog demonstrates the successful application of Gly-Gly-Cys as a linker for PEGylation, a common strategy for improving the pharmacokinetic properties of therapeutic peptides. The research on hGRF (1-29)-Gly-Gly-Cys-NH2 [] showcases the use of this specific peptide sequence as a versatile linker in peptide-based drug design.

Acetyl-N-Gly-Gly-Cys-Gly (AGGCG)

  • Compound Description: AGGCG is a small, synthetic tetrapeptide that was used to investigate the pharmacokinetic properties of technetium-99m-labeled peptides []. The research showed that this peptide is primarily eliminated through the kidneys, with a significant portion also excreted through feces []. This information is important for the design of radiolabeled peptides with improved biodistribution profiles.
  • Relevance: AGGCG has a direct structural connection to Gly-Gly-Cys. It includes the Gly-Gly-Cys sequence, but with an acetyl group on the N-terminus and a glycine on the C-terminus. The findings suggest that structural modifications around the Gly-Gly-Cys sequence can influence the route and rate of peptide excretion [].

Acetyl-N-Ser-Ser-Cys-Gly (ASSCG)

  • Compound Description: ASSCG is another synthetic tetrapeptide used alongside AGGCG in a study aimed at understanding the pharmacokinetic properties of 99mTc-labeled peptides []. Its biodistribution profile is similar to AGGCG, with distribution to the kidneys and liver and excretion primarily through urine, but to a lesser extent through feces compared to AGGCG [].
  • Relevance: This peptide provides a point of comparison for the Gly-Gly-Cys motif. Although it shares the C-terminal Gly residue with Gly-Gly-Cys and AGGCG, the variation in the amino acid sequence leads to observable differences in excretion pathways. These comparisons highlight the importance of the specific amino acid sequence surrounding the cysteine residue in influencing the peptide's pharmacokinetic properties [].

Acetyl-N-Gly-Gly-Cys-Lys (AGGCL)

  • Compound Description: AGGCL, like ASSCG and AGGCG, was utilized as a model peptide to evaluate the impact of structural modifications on the pharmacokinetics of technetium-99m-labeled peptides []. Unlike the other two, AGGCL exhibits lower excretion through the hepatobiliary system (feces) and a higher proportion of renal elimination [].
  • Relevance: While incorporating the Gly-Gly-Cys sequence, the addition of lysine at the C-terminus instead of glycine significantly influenced the peptide's excretion route, demonstrating the impact of C-terminal modifications on the pharmacokinetics of peptides containing the Gly-Gly-Cys motif [].

N-acetyl-Gly-Cys(S-Acm)-Gly-Cys(S-Acm)-Gly-NH2

  • Compound Description: This peptide was part of a study focusing on the stability of technetium-99m-labeled peptides []. It contains two cysteine residues, each protected with an acetamidomethyl (Acm) group. The study demonstrated that the presence of sulfur donors, like the unprotected cysteine in this peptide, can influence the stability of technetium-labeled peptides when challenged with cysteine [].
  • Relevance: This peptide emphasizes the significance of the cysteine residue within the Gly-Gly-Cys motif in the context of technetium-99m labeling. The presence of the acetamidomethyl protecting groups on the cysteine residues within this peptide influences its stability when challenged with free cysteine []. This finding suggests a potential role for Gly-Gly-Cys in influencing the stability of radiolabeled peptides, a crucial factor in their development as imaging agents.

Cys-Pro-Gly-Arg-Val-Val-Gly-Gly-Cys-NH2

  • Compound Description: This nonapeptide sequence is derived from the activation site of plasminogen, a protein essential for blood clot breakdown []. This peptide, containing a disulfide bond between the two cysteine residues, forms a cyclic structure []. While not a direct substrate for plasminogen activators, it showed slight inhibitory activity, indicating its interaction with the active site [].
  • Relevance: The presence of the Gly-Gly-Cys sequence in this peptide highlights its occurrence in biologically active peptides found in nature. This peptide underscores the role of the Gly-Gly-Cys sequence in the context of a cyclic peptide, where the cysteine residues contribute to a defined structure that can interact with enzymes involved in crucial biological processes [].

[desNH2Tyr1, D-Ala2, Ala15]-hGRF (1-29)-Gly-Gly-Cys(NH2)-S-Nle-PEG5000

  • Compound Description: This is another synthetic analog of human growth hormone-releasing factor (hGRF), designed with specific modifications to enhance its stability and duration of action. The Gly-Gly-Cys tripeptide sequence at the C-terminus acts as a spacer/linker for attaching a 5000 Da polyethylene glycol (PEG) molecule []. This PEGylation strategy, often employed to improve the pharmacokinetic properties of therapeutic peptides, led to a significant increase in the duration of activity of this hGRF analog [].
  • Relevance: This particular hGRF analog highlights a key application of the Gly-Gly-Cys tripeptide as a linker for PEGylation. The success of this strategy in enhancing the in vivo activity of the analog underscores the importance of the Gly-Gly-Cys sequence in the design of long-acting peptide-based therapeutics [].

[His1, Val2, Gln8, Ala15, Leu27]-hGRF(1-32)-Gly-Cys(NH2)-S-Nle-PEG5000

  • Compound Description: This is yet another hGRF analog, similar in structure and purpose to the previous compound. It also utilizes the Gly-Gly-Cys tripeptide as a linker for attaching a 5000 Da PEG molecule []. Like the other PEGylated analogs, this compound displayed enhanced potency and a longer duration of action compared to its non-pegylated counterpart [].
  • Relevance: This hGRF analog further supports the efficacy of employing the Gly-Gly-Cys sequence as a linker for PEGylation. Its incorporation into this specific analog resulted in an improvement in its pharmacological profile, demonstrating its potential value in developing therapeutic peptides with enhanced properties [].

Lys3-bombesin/HYNIC-GGC

  • Compound Description: This compound combines the tumor-targeting capabilities of Lys3-bombesin, a bombesin analog, with the imaging potential of technetium-99m (99mTc). The HYNIC-GGC component (hydrazinonicotinamide-Gly-Gly-Cys-NH2) serves as a bifunctional chelator, providing a stable complex with 99mTc and allowing for conjugation to the Lys3-bombesin peptide []. This strategy creates a targeted imaging agent for gastrin-releasing peptide receptors (GRP-r), which are overexpressed in certain cancers like prostate cancer.
  • Relevance: This compound underscores the importance of the Gly-Gly-Cys tripeptide in radiopharmaceutical development. Its incorporation within the HYNIC-GGC chelator enables efficient radiolabeling and subsequent conjugation to a targeting moiety, resulting in a promising tool for the diagnosis and monitoring of GRP-r-positive tumors [].

Annexin VI-601

  • Compound Description: Annexin VI-601 is a recombinant form of human annexin VI, a protein that binds to phosphatidylserine (PS) exposed on the surface of apoptotic cells. It features an N-terminal extension, Ala-Gly-Gly-Cys-Gly-His, which is engineered for the site-specific attachment of fluorescent or radioactive labels []. Annexin VI-601 can be readily labeled with (99m)Tc, and studies show that it effectively detects apoptotic cells both in vitro and in vivo [].

Gly-Gly-Cys-X-Bombesin[2-14]

  • Compound Description: This represents a class of bombesin analogs intended for imaging or therapeutic targeting of the gastrin-releasing peptide receptor (GRPR), which is often overexpressed in prostate and breast cancers. The Gly-Gly-Cys sequence serves as a spacer to a variable linker region (X) that can be modified to adjust the peptide's pharmacokinetic properties. The bombesin[2-14] fragment provides high affinity binding to the GRPR. []

DARPin G3-G3C-HYNIC, DARPin G3-(G3S)3C-HYNIC, and DARPin G3-E3C-HYNIC

  • Compound Description: These are variants of DARPin (Designed Ankyrin Repeat Protein) G3. DARPins are small, engineered proteins that can bind to targets with high affinity and specificity. In this instance, they are designed to target HER2, a protein overexpressed in several cancer types [, ]. The variants differ in their C-terminal linkers: G3C contains Gly-Gly-Gly-Cys, (G3S)3C has (Gly-Gly-Gly-Ser)3-Cys, and E3C has Glu-Glu-Glu-Cys. Each variant is conjugated to HYNIC, a chelator for the radioisotope technetium-99m [, ].
  • Relevance: These DARPin G3 variants illustrate the use of Gly-Gly-Cys and similar sequences (G3S)3C and E3C) as linkers for attaching the HYNIC chelator. The choice of linker can impact the biodistribution and pharmacokinetic properties of the radiolabeled DARPins, influencing their effectiveness as imaging agents for HER2-positive tumors [, ].

Gly-Ser-Ser-Lys-(FITC)-Gly-Gly-Gly-Cys-Arg-Gly-Asp-Cys-CLIO-Cy5.5 (cRGD-CLIO(Cy5.5))

  • Compound Description: This multifunctional agent is designed for the multimodal imaging of integrin αvβ3, which is overexpressed in numerous tumor cells. The compound includes a cyclic RGD (cRGD) peptide for targeting the integrin [].
  • Relevance: cRGD-CLIO(Cy5.5) features the sequence Gly-Gly-Gly-Cys-Arg-Gly-Asp-Cys which forms a cyclic structure through a disulfide bond between the two cysteine residues. The Gly-Gly-Gly-Cys portion of this sequence is closely related to Gly-Gly-Cys. Notably, this cyclic structure is crucial for the high-affinity binding of cRGD-CLIO(Cy5.5) to integrin αvβ3 []. This example further demonstrates the versatility of the Gly-Gly-Cys motif and its utility in creating targeted imaging agents for cancer.
Overview

Glycyl-glycyl-cysteine is a dipeptide composed of two glycine residues followed by a cysteine residue. This compound is of interest in biochemical research due to its structural properties and potential applications in protein synthesis and modification. Glycyl-glycyl-cysteine can be classified as a peptide and is often studied for its role in various biochemical pathways, particularly those involving glycyl radical enzymes.

Source and Classification

Glycyl-glycyl-cysteine is synthesized through chemical methods rather than being isolated from natural sources. It falls under the classification of synthetic peptides, which are commonly used in research and pharmaceutical applications. Its chemical structure can be represented as:

  • Chemical formula: C₆H₁₃N₃O₄S
  • CAS Number: 95416-30-1
Synthesis Analysis

Methods and Technical Details

The synthesis of glycyl-glycyl-cysteine typically involves the stepwise coupling of amino acids. The general procedure includes:

  1. Protection of Functional Groups: The amino and carboxyl groups of glycine and cysteine are protected to prevent side reactions.
  2. Coupling Reagents: Common reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide are used to facilitate the coupling process.
  3. Formation of Intermediate: The first glycine is coupled with a second glycine to form glycyl-glycyl.
  4. Introduction of Cysteine: The protected cysteine is then added, followed by a final deprotection step to yield glycyl-glycyl-cysteine.

This method allows for high yields and purity of the desired peptide.

Molecular Structure Analysis

Structure and Data

Glycyl-glycyl-cysteine has a simple linear structure characterized by:

  • Peptide Bonds: Formed between the amino acids, resulting in a chain structure.
  • Thiol Group: Present from the cysteine residue, which plays a crucial role in the compound's reactivity.

The molecular structure can be represented as follows:

H2NGlyGlyCysCOOH\text{H}_2\text{N}-\text{Gly}-\text{Gly}-\text{Cys}-\text{COOH}

Where "Gly" represents glycine and "Cys" represents cysteine.

Chemical Reactions Analysis

Reactions and Technical Details

Glycyl-glycyl-cysteine can undergo several important chemical reactions:

  1. Oxidation: The thiol group can be oxidized to form disulfide bonds, which are significant for protein stability.
    • Common oxidizing agents include hydrogen peroxide or iodine.
  2. Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or β-mercaptoethanol.
  3. Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives .

These reactions are vital for understanding the biochemical behavior of glycyl-glycyl-cysteine in various environments.

Mechanism of Action

Process and Data

Glycyl-glycyl-cysteine primarily interacts with glycyl radical enzymes (GREs). The mechanism involves:

  • Activation by GRE-Activating Enzymes: These enzymes introduce a glycyl radical into the GRE domain, facilitating crucial biochemical reactions.
  • Biochemical Pathways: Glycyl-glycyl-cysteine influences pathways involving GREs, which are essential for anaerobic metabolism in certain organisms .

This interaction highlights its significance in microbial metabolism and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glycyl-glycyl-cysteine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 189.25 g/mol.
  • Solubility: Generally soluble in water due to its polar nature.
  • Stability: Sensitive to oxidation, particularly due to the presence of the thiol group.

These properties affect its behavior in biological systems and its utility in synthetic chemistry.

Applications

Scientific Uses

Glycyl-glycyl-cysteine has several applications in scientific research:

  • Protein Synthesis: Used as a building block for synthesizing larger peptides and proteins through methods like native chemical ligation.
  • Biochemical Studies: Serves as a model compound for studying the behavior of peptides in biological systems, particularly regarding enzyme interactions.
  • Therapeutic Potential: Investigated for its role in drug delivery systems where it may enhance the stability or activity of therapeutic agents through conjugation with antibodies .

The versatility of glycyl-glycyl-cysteine makes it an important compound in both fundamental research and applied sciences.

Properties

CAS Number

95416-30-1

Product Name

Glycyl-glycyl-cysteine

IUPAC Name

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C7H13N3O4S

Molecular Weight

235.26 g/mol

InChI

InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1

InChI Key

IDOGEHIWMJMAHT-BYPYZUCNSA-N

SMILES

C(C(C(=O)O)NC(=O)CNC(=O)CN)S

Synonyms

Gly-Gly-Cys
glycyl-glycyl-cysteine

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)CN)S

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.